molecular formula C13H10Cl3N3O4S B1680829 1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea CAS No. 276702-15-9

1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea

Cat. No. B1680829
M. Wt: 410.7 g/mol
InChI Key: WTLRWOHEKQGKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea (CHSPU) is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been developed for use in laboratory experiments, and is known for its unique properties that make it suitable for a variety of scientific applications. CHSPU has been found to be effective in both in vivo and in vitro experiments, and has been studied for its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Anti-Cancer Applications

Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of eIF2α kinase and inhibitors of cancer cell proliferation. These compounds reduce the abundance of specific protein complexes involved in cancer cell growth and have been proposed as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Degradation

Research on similar urea derivatives like triclosan and triclocarban has shown that electro-Fenton systems can effectively degrade these antimicrobials in water. The degradation process involves hydroxyl radicals and results in the formation of simpler compounds, highlighting the role of advanced oxidation processes in environmental remediation (Sirés et al., 2007).

Corrosion Inhibition

Certain urea derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds function as mixed-type inhibitors, reducing corrosion rates and offering protection to metal surfaces. Their efficiency varies with temperature and concentration, providing insights into the development of more durable and efficient corrosion-resistant coatings (Bahrami & Hosseini, 2012).

Polymer Science

Research into polyurethane–urea elastomers derived from sulfone-containing aromatic diamines has shown that these materials possess excellent heat-resistance and mechanical properties. Such studies contribute to the development of advanced materials with specific applications in various industrial sectors, including automotive and aerospace industries (Qin et al., 2007).

Analytical Chemistry

The development of liquid chromatography and mass spectrometry methods for the detection of triclocarban in aquatic environments highlights the relevance of urea derivatives in environmental monitoring. Such analytical techniques allow for the sensitive and selective detection of contaminants, aiding in the assessment of water quality and environmental health (Halden & Paull, 2004).

properties

IUPAC Name

1-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLRWOHEKQGKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-hydroxy-3-sulfamoyl-phenyl)-3-(2,3-dichlorophenyl)urea

CAS RN

276702-15-9
Record name SB-332235
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276702159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-332235
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLP8UVL8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3-amino-6-chloro-2-hydroxybenzenesulfonamide (0.88 g, 3.9 mmol) and 2,3-dichlorophenylisocyanate (0.62 mL, 4.6 mmol) in 5 mL of N,N-dimethyl-formamide was stirred at room temperature for 20 hours. The mixture was diluted with ethyl acetate and washed with water to give the crude material. Purification by column chromatography on silica gel, eluting with ethyl acetate/hexane (30/70 to 50/50, v/v), followed by recrystallization from dichloromethane and hexane, gave the desired product (1.18 g, 74%). mp 241-242° C.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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